Cy3 alkyne (chloride)

Description

Contextualization within Fluorescent Probe Development for Bioorthogonal Applications

The study of biological processes at the molecular level often requires the ability to track specific molecules in real-time within their native environment. Fluorescent probes are instrumental in this endeavor, acting as beacons that illuminate the location and dynamics of biomolecules. columbia.edu However, a significant challenge lies in attaching these probes to the target molecule without perturbing its natural function. columbia.edu This has led to the development of bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org

Cy3 alkyne (chloride) is a prime example of a fluorescent probe designed for bioorthogonal applications. nih.gov It combines the bright and photostable fluorescence of the Cyanine3 (Cy3) dye with the versatile reactivity of an alkyne functional group. lumiprobe.comalfa-chemistry.com This alkyne group allows the dye to be selectively attached to molecules containing a complementary azide (B81097) group through a process known as "click chemistry". abpbio.com This reaction is highly specific and efficient, enabling the precise labeling of target biomolecules in complex environments like living cells. abpbio.commdpi.com

Historical Development and Evolution of Cyanine (B1664457) Dyes in Molecular Research

Cyanine dyes, a class of synthetic dyes, have a long history in various scientific and technological fields. creative-diagnostics.com Characterized by a polymethine bridge between two nitrogen-containing heterocyclic rings, their structure gives rise to their vibrant colors and strong fluorescence. creative-diagnostics.com The first monomethine cyanine dye was synthesized in 1856. mdpi.com

Over the years, the synthetic accessibility of cyanine dyes and the tunability of their fluorescence properties have made them invaluable tools in biological research. researchgate.net Initially used for staining, their applications expanded significantly with the advent of fluorescence microscopy and other fluorescence-based detection methods. mdpi.comaxispharm.com

The Cy dye family, including the popular Cy3 and Cy5, became prominent replacements for older dyes due to their enhanced brightness and stability. creative-diagnostics.com Cy3, with its excitation and emission maxima in the green-yellow to orange part of the spectrum, is a widely used fluorophore for labeling nucleic acids, proteins, and other biomolecules. alfa-chemistry.comcreative-diagnostics.commedchemexpress.com The development of derivatives like Cy3 alkyne (chloride) represents a further evolution, equipping these powerful dyes with the chemical handles necessary for modern bioorthogonal labeling strategies.

Significance of Alkyne Functionalization for Targeted Bioconjugation Strategies

The introduction of an alkyne functional group to the Cy3 dye is a critical design feature that unlocks its potential for targeted bioconjugation. medchemexpress.comimmunomart.com Bioconjugation, the process of linking molecules, is a cornerstone of chemical biology, enabling the creation of probes, therapeutics, and advanced materials. nih.gov

The alkyne group is one half of a highly efficient and specific chemical reaction known as the azide-alkyne cycloaddition, often referred to as "click chemistry". mdpi.com This reaction, particularly the copper(I)-catalyzed version (CuAAC), allows for the formation of a stable covalent bond between an alkyne-containing molecule, like Cy3 alkyne, and an azide-containing molecule. abpbio.commdpi.commedchemexpress.com

The significance of this alkyne functionalization lies in its bioorthogonality. Azides and alkynes are generally absent from biological systems, meaning the reaction between them is highly selective and does not interfere with native cellular processes. abpbio.com This allows researchers to introduce an azide group into a specific biomolecule of interest (e.g., a protein or a nucleic acid) through genetic or metabolic engineering and then specifically label it with an alkyne-functionalized probe like Cy3 alkyne. ku.edu This strategy provides a powerful way to visualize the localization, trafficking, and interactions of biomolecules in living cells and organisms with high precision. columbia.edumedchemexpress.com More recent advancements have also explored metal-free click reactions involving activated alkynes, further expanding the toolkit for bioconjugation. nih.govpnas.orgmdpi.com

Interactive Data Tables

Chemical and Physical Properties of Cy3 Alkyne (Chloride)

| Property | Value | Source |

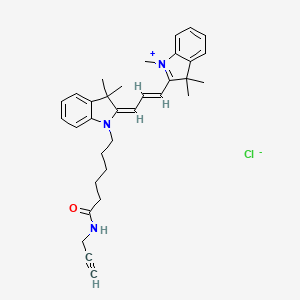

| Molecular Formula | C33H40ClN3O | broadpharm.com |

| Molecular Weight | 530.15 g/mol | medkoo.com |

| Excitation Maximum | ~555 nm | broadpharm.com |

| Emission Maximum | ~570 nm | broadpharm.com |

| Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | broadpharm.com |

| Quantum Yield | 0.31 | broadpharm.com |

| Solubility | DMSO, DMF | lumiprobe.commedkoo.com |

| Storage Temperature | -20°C | broadpharm.comsigmaaldrich.com |

Comparison of Common Cyanine Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Common Applications | Source |

| Cy3 | ~550 | ~570 | Nucleic acid and protein labeling, microarrays, immunofluorescence | creative-diagnostics.com |

| Cy3.5 | Not specified | Not specified | Near-infrared bioimaging, biomolecule labeling | |

| Cy5 | ~650 | ~670 | Far-red fluorescence applications, in vivo imaging | creative-diagnostics.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H40ClN3O |

|---|---|

Molecular Weight |

530.1 g/mol |

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |

InChI |

InChI=1S/C33H39N3O.ClH/c1-7-23-34-31(37)22-9-8-14-24-36-28-19-13-11-17-26(28)33(4,5)30(36)21-15-20-29-32(2,3)25-16-10-12-18-27(25)35(29)6;/h1,10-13,15-21H,8-9,14,22-24H2,2-6H3;1H |

InChI Key |

YIXIKYACJGHYQL-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Cy3 Alkyne Chloride

Established Synthetic Routes for Cy3 Core and Alkyne Moiety Incorporation

The construction of the Cy3 alkyne (chloride) molecule can be approached through two primary strategies: direct synthesis, where the alkyne group is incorporated into one of the building blocks prior to the formation of the cyanine (B1664457) core, and post-synthetic modification, where the alkyne is introduced after the cyanine dye has been assembled.

Direct Synthesis Approaches

Direct synthesis of Cy3 alkyne involves the preparation of an indole or indolenine precursor that already contains the alkyne functional group. This precursor is then reacted with a second heterocyclic component and a polymethine bridge-forming reagent to construct the characteristic trimethine cyanine structure. A general pathway involves the N-alkylation of an indolenine derivative with a bifunctional reagent containing an alkyne. This is followed by a condensation reaction with a suitable Vilsmeier reagent or a malondialdehyde derivative to form the symmetrical or asymmetrical Cy3 core.

A modular approach is often favored in the synthesis of functionalized cyanine dyes. This strategy allows for the late-stage introduction of sensitive functional groups, thereby avoiding their degradation under the harsh conditions that can be required for the initial formation of the heterocyclic rings.

| Starting Material | Reagents and Conditions | Intermediate/Product | Key Features |

| Indolenine derivative | 1. Propargyl bromide, high temperature; 2. Fischer's aldehyde or malonaldehyde dianilide derivative, acetic anhydride/acetic acid | N-propargyl indolenium salt, then Cy3 alkyne | Incorporation of the alkyne group at the nitrogen atom of the indole ring. |

| Substituted indole | 1. Alkylation with a halo-alkyne; 2. Condensation with an appropriate polymethine source | N-alkynyl indole derivative, then Cy3 alkyne | Versatile method allowing for variation in the linker between the indole and the alkyne. |

Post-Synthetic Modification Strategies

For instance, a Cy3 dye with a carboxylic acid or amine handle can be readily converted to an alkyne-functionalized derivative. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amino-alkyne. Similarly, an amine-functionalized Cy3 can be reacted with an alkyne-containing carboxylic acid.

| Starting Cy3 Derivative | Modification Reagent | Reaction Type | Product |

| Cy3-NHS ester | Propargylamine | Amide bond formation | Cy3 with a propargyl amide linker |

| Cy3-amine | 5-Hexynoic acid | Amide bond formation | Cy3 with a pentynyl amide linker |

| Cy3-azide | Terminal alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Cy3-triazole-alkyne conjugate |

Synthesis of Cy3 Alkyne (Chloride) Derivatives for Specialized Research Applications

The versatility of the Cy3 alkyne scaffold allows for its derivatization to suit a wide range of specialized research applications, most notably in the labeling of biomolecules such as oligonucleotides.

Phosphoramidite-Based Synthesis for Oligonucleotide Labeling

For the site-specific incorporation of Cy3 into synthetic oligonucleotides, a phosphoramidite derivative of Cy3 alkyne is required. The synthesis of Cy3 phosphoramidites involves attaching a phosphoramidite group to the Cy3 core, typically through a linker. This allows for the direct inclusion of the dye during automated solid-phase oligonucleotide synthesis.

The general synthetic scheme for a Cy3 phosphoramidite involves:

Synthesis of a Cy3 dye bearing a hydroxyl group.

Protection of other reactive functional groups on the dye.

Reaction of the hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base.

The resulting Cy3 phosphoramidite can then be used as a monomer in standard oligonucleotide synthesis protocols. The coupling time for Cy3 phosphoramidites is typically around 3 minutes, and a mild oxidizing agent like 0.02M iodine is recommended to prevent degradation of the cyanine dye. Deprotection conditions need to be carefully chosen to be compatible with the stability of the Cy3 dye.

Development of Improved Cy3 Variants (e.g., Cy3B alkyne)

To overcome some of the limitations of the parent Cy3 dye, such as its susceptibility to photo-isomerization and subsequent fluorescence quenching, improved variants like Cy3B have been developed. Cy3B is a conformationally locked version of Cy3, which results in significantly increased fluorescence quantum yield and photostability.

The synthesis of Cy3B alkyne derivatives has been optimized to produce a range of monomers for solid-phase oligonucleotide synthesis. This "molecular toolkit" includes phosphoramidite monomers where Cy3B is linked to deoxyribose or to the 5-position of thymine via a hexynyl linker. The synthesis of a Cy3B alkyne involves a multi-step process, starting from indole precursors that are modified and then condensed to form the rigid Cy3B core. An ethynyl group can be

Advanced Purification Methodologies for Research-Grade Conjugates

Chromatographic Techniques for Conjugate Separation

Chromatography is a powerful and widely used methodology for the purification of Cy3-alkyne labeled conjugates. The principle lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. oncoursesystems.com Several chromatographic techniques are employed, each exploiting different physicochemical properties of the conjugate and contaminants.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique frequently recommended for purifying dye-labeled biomolecules. biosyn.com

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This method is particularly effective for the purification of Cy3-labeled oligonucleotides. nih.govresearchgate.net It utilizes a C18 stationary phase and a mobile phase containing an ion-pairing agent. This technique allows for the separation of the desired labeled oligonucleotide from unlabeled sequences and failure sequences generated during synthesis. nih.govresearchgate.net

Affinity Chromatography: This technique offers high selectivity by using a stationary phase with immobilized ligands that have a specific affinity for the labeled molecule. For instance, a method has been developed using a Sepharose-based solid support with β-cyclodextrin groups to selectively capture chromophore-modified proteins, allowing unmodified proteins to be washed away. instras.com

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be used to separate protein-dye conjugates from free dyes, although challenges can arise as proteins and dyes have different charges. researchgate.net The attachment of a charged dye like Cy3 can alter the retention time of the protein conjugate compared to the unlabeled protein, a factor that must be considered during method development. nih.gov

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. It is a common method for removing smaller molecules, such as free Cy3 alkyne, from the much larger protein-dye conjugate. researchgate.netresearchgate.net

The choice of chromatographic method is critical and often depends on the specific biomolecule being purified. For oligonucleotides, dual HPLC purification is highly recommended for post-synthesis labeling to ensure high purity. biosyn.com For proteins, a combination of methods, such as affinity chromatography followed by SEC, may be necessary to achieve the desired purity. instras.comresearchgate.net

Table 1: Comparison of Chromatographic Techniques for Cy3 Conjugate Purification

| Technique | Principle of Separation | Typical Application | Advantages | Disadvantages |

|---|---|---|---|---|

| IP-RP-HPLC | Polarity and ion-pairing | Cy3-labeled oligonucleotides nih.govresearchgate.net | High resolution, good for separating complex mixtures | Requires specialized columns and solvents |

| Affinity | Specific binding interactions | Fluorescently-labeled proteins instras.com | High selectivity and purity | Can be expensive, requires specific ligand |

| Ion-Exchange | Net charge | Labeled proteins researchgate.netnih.gov | High capacity, good resolution | Elution conditions can affect protein stability |

| Size-Exclusion | Molecular size | Labeled proteins researchgate.netresearchgate.net | Gentle conditions, good for removing small molecules | Lower resolution than other techniques |

Molecular Weight Cut-Off (MWCO) Centrifugation for "Clicked" Products

Molecular Weight Cut-Off (MWCO) centrifugation, also known as spin filtration, is a rapid and convenient method for purifying and concentrating biomolecules, and it is particularly useful for separating "clicked" Cy3 alkyne conjugates from reaction components. jenabioscience.comnih.gov This technique utilizes a semipermeable membrane with a defined pore size (the MWCO) that allows smaller molecules to pass through while retaining larger ones. bitesizebio.com

Following a click chemistry reaction to label a protein or a long oligonucleotide with Cy3 alkyne, the reaction mixture contains the desired conjugate, unreacted Cy3 alkyne, the copper catalyst, ligands (like THPTA), and reducing agents (like sodium ascorbate). jenabioscience.combangslabs.com The conjugate is significantly larger than these contaminants.

The purification process involves:

Placing the reaction mixture into the MWCO filter unit.

Centrifuging the unit, which forces the solvent and small molecules below the MWCO through the membrane into a collection tube.

The purified, concentrated Cy3-conjugate is retained on the membrane.

This process can be repeated with fresh buffer to further wash the conjugate and perform buffer exchange. bitesizebio.com The time required for this purification can range from minutes to an hour. nih.gov

Table 2: Key Parameters for MWCO Centrifugation of "Clicked" Products

| Parameter | Description | Guideline | Reference |

|---|---|---|---|

| MWCO Value | The molecular weight at which ~90% of the solute is retained by the membrane. | Select a MWCO that is at least two to three times smaller than the molecular weight of the biomolecule conjugate to ensure efficient retention. | bitesizebio.com |

| Centrifugal Force | The force applied to drive the separation, measured in x g. | Follow the manufacturer's recommendations for the specific device to avoid membrane damage. | bitesizebio.com |

| Sample Volume | The volume of the reaction mixture to be purified. | Devices are available for a wide range of volumes, from microliters to milliliters. | bitesizebio.com |

| Buffer Exchange | The process of replacing the reaction buffer with a desired final buffer. | Can be achieved by repeatedly diluting the retentate with the new buffer and re-centrifuging. | bitesizebio.com |

MWCO centrifugation is a valuable tool for the rapid cleanup of Cy3 alkyne-labeled biomolecules, offering a straightforward alternative or complementary step to chromatographic methods. jenabioscience.comnih.gov

Advanced Spectroscopic and Photophysical Investigations of Cy3 Alkyne Chloride and Its Conjugates

Mechanisms of Fluorescence Emission and Non-Radiative Decay in Diverse Environments

Upon absorption of a photon, the Cy3 molecule transitions to an electronically excited state. From this state, it can return to the ground state through several competing pathways. The most desirable of these for fluorescence applications is the emission of a photon. However, non-radiative decay channels, which dissipate the excitation energy as heat, are also significant.

A primary non-radiative decay mechanism for Cy3 and other carbocyanine dyes with short polymethine chains is photoisomerization. sogang.ac.krcambridge.orgresearchgate.net This process involves the rotation around a carbon-carbon double bond within the polymethine chain, leading to a transient, non-fluorescent cis-isomer. researchgate.net The efficiency of this photoisomerization is a key determinant of the dye's fluorescence quantum yield and is highly sensitive to the local environment. sogang.ac.krcambridge.orgresearchgate.netnih.gov Factors that restrict this rotational motion, such as increased viscosity or steric hindrance, can inhibit photoisomerization, thereby enhancing fluorescence. sogang.ac.krresearchgate.netnih.gov

The existence of this photoisomerization pathway has been confirmed through transient absorption techniques. sogang.ac.kr The activation energy required for this process is influenced by the rigidity of the dye's microenvironment. sogang.ac.kr For instance, when Cy3 is attached to single-stranded DNA, the barrier to isomerization is higher compared to the free dye in solution. sogang.ac.krscience.gov This restriction of the dye's ability to isomerize leads to an increase in the excited state lifetime and, consequently, a higher fluorescence quantum yield. nih.govspiedigitallibrary.org

The triplet state is another important intermediate in the photophysics of Cy3. cambridge.org Intersystem crossing from the excited singlet state to the triplet state can occur, and while this is a less dominant pathway compared to photoisomerization, the long-lived triplet state can be a precursor to photobleaching, especially in the presence of molecular oxygen. cambridge.orgresearchgate.net

The spectroscopic properties of Cy3 alkyne are significantly influenced by the polarity of its solvent environment. vlabs.ac.inevidentscientific.com Changes in solvent polarity can lead to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. nih.govevidentscientific.com Generally, for polar fluorophores like Cy3, an increase in solvent polarity stabilizes the excited state more than the ground state, resulting in a red shift (a shift to longer wavelengths) of the fluorescence emission. evidentscientific.com

Studies have shown that for free Cy3, the emission maximum can shift by as much as 10 nm when moving from a less polar solvent like PBS to a more polar one like DMSO. nih.gov Encapsulation of the dye, for instance within nanoparticles, can shield it from these solvent interactions, leading to more stable and predictable spectroscopic behavior. nih.gov

The viscosity of the solvent also plays a crucial role. sogang.ac.krnih.gov An increase in solvent viscosity hinders the intramolecular rotations associated with non-radiative decay, particularly photoisomerization. nih.gov This leads to an increase in both the fluorescence lifetime and quantum yield. For example, the fluorescence lifetime of free Cy3 has been observed to increase from 0.55 ns in water to 1.01 ns in a more viscous 50% glycerol (B35011) solution. nih.gov

The effect of ionic strength on the fluorescence of free Cy3 appears to be less pronounced compared to polarity and viscosity. nih.govmdpi.com Studies have reported negligible effects of NaCl and MgCl2 concentrations on the fluorescence quantum yield and lifetime of free Cy3 in buffer solutions. sogang.ac.kr However, for Cy3 conjugates, particularly those involving nucleic acids, ionic strength can play a more significant role by modulating the interactions between the dye and the biomolecule. mdpi.comresearchgate.net For instance, in a sCy3–sCy5 conjugate, increasing ionic strength led to a slight bathochromic shift and an increase in the molar absorption coefficients. mdpi.com

The following table summarizes the effect of different solvents on the absorption and emission maxima of free Cy3.

| Solvent | Max. Abs. (nm) | Max. Em. (nm) |

| Water | 546.5 | 563 |

| PBS | 549.5 | 562 |

| DMSO | 554.5 | 572 |

| 50% Glycerol | 550 | Not Specified |

This table is based on data from reference nih.gov.

When Cy3 alkyne is conjugated to nucleic acids, its fluorescence properties can be dramatically modulated in a manner that is dependent on the local nucleotide sequence. spiedigitallibrary.orgacs.orgnih.govnih.gov This phenomenon arises from direct interactions between the dye and the DNA or RNA bases, which in turn affect the efficiency of non-radiative decay pathways like photoisomerization. nih.govspiedigitallibrary.org

Upon covalent attachment to DNA, the fluorescence efficiency and lifetime of Cy3 generally increase significantly compared to the free dye. sogang.ac.krscience.govspiedigitallibrary.org This enhancement is attributed to the restriction of the dye's conformational freedom, which suppresses photoisomerization. nih.govspiedigitallibrary.orgnih.gov The extent of this enhancement, however, is not uniform and is highly dependent on the adjacent DNA sequence. spiedigitallibrary.orgacs.orgnih.gov

Studies have shown that purine-rich sequences tend to result in higher fluorescence intensity, while pyrimidine-rich sequences, particularly those containing cytosine, are associated with lower intensity. acs.orgnih.gov The order of fluorescence enhancement by nucleoside monophosphates has been reported as dG > dA > dT > dC. acs.org This suggests that interactions between the Cy3 molecule and guanine (B1146940) bases are particularly effective at inhibiting non-radiative decay. These interactions are thought to be π-π stacking interactions between the dye and the nucleobases. spiedigitallibrary.org

The position of the dye within the nucleic acid structure (e.g., at the 5' terminus, 3' terminus, or internally) and whether it is attached to single-stranded or double-stranded DNA also play critical roles. spiedigitallibrary.orgnih.gov For double-stranded DNA, the sequence dependence of fluorescence is even stronger than for single-stranded DNA. nih.gov The dye can adopt a planar capping configuration at the end of a DNA duplex, which inhibits isomerization and increases its fluorescence quantum yield and lifetime. nih.gov

This sequence-dependent fluorescence has important implications for quantitative applications such as PCR, FISH, and FRET, where variations in fluorescence intensity could be misinterpreted if not accounted for. acs.orgnih.govnih.gov

The table below illustrates the relative fluorescence intensity of Cy3 when end-labeled on different double-stranded DNA 5-mers, highlighting the significant variation.

| DNA 5-mer Sequence | Relative Fluorescence Intensity (Ranked) |

| Most Intense Sequences | High |

| Least Intense Sequences | Low (up to 55% decrease from most intense) |

Photostability and Photobleaching Mitigation Strategies in Prolonged Imaging Studies

Photostability, the ability of a fluorophore to resist photochemical destruction upon exposure to excitation light, is a critical parameter for long-term fluorescence imaging experiments. acs.orgkeyence.com Photobleaching, the irreversible loss of fluorescence, limits the duration of observation and the signal-to-noise ratio in techniques like single-molecule spectroscopy. researchgate.netkeyence.com

Several chemical strategies have been developed to enhance the photostability of cyanine (B1664457) dyes like Cy3. One approach involves modifying the chemical structure of the dye itself to reduce its susceptibility to photooxidation. nih.gov This can be achieved by altering the electron density of the polymethine chain. For example, attaching electron-withdrawing groups can make the dye less reactive towards singlet oxygen, a primary culprit in photobleaching. nih.gov

Another effective strategy is the covalent attachment of triplet-state quenchers (TSQs) to the fluorophore. researchgate.netnih.gov The triplet state of Cy3 is a long-lived, highly reactive state that can lead to the formation of damaging reactive oxygen species (ROS). researchgate.netnih.gov TSQs, such as cyclooctatetraene (B1213319) (COT) and certain nickel compounds, can deactivate the triplet state through physical quenching mechanisms, thereby preventing photobleaching. researchgate.netacs.orgchemrxiv.org The addition of Ni2+ has been shown to provide a chemically inert route to quench the Cy3 triplet state, extending imaging times. acs.org

Supramolecular encapsulation is another promising method for improving photostability. arxiv.orgresearchgate.net Encasing the Cy3 molecule within a host molecule, such as a cyclodextrin (B1172386) or cucurbit[n]uril, can shield it from the surrounding environment and restrict conformational changes that lead to non-radiative decay and photobleaching. arxiv.orgresearchgate.net For instance, complexation with methyl-β-cyclodextrin has been shown to significantly increase the photostability of Cy3. arxiv.orgresearchgate.net

Furthermore, rigidifying the structure of the dye can enhance photostability. nih.gov DNA constructs that "rigidify" the excited state of the chromophore have been shown to enhance photostability by partially decoupling the electronic transition from interactions with the solvent. nih.gov

The rate of photobleaching is heavily influenced by the chemical and physical environment surrounding the fluorophore. keyence.comcambridge.org The presence of molecular oxygen is a major factor, as it can be sensitized by the excited triplet state of the dye to form highly reactive singlet oxygen, which then attacks and destroys the fluorophore. researchgate.netkeyence.comnih.gov Therefore, removing oxygen from the imaging buffer, often through the use of enzymatic oxygen scavenging systems like glucose oxidase and catalase, is a common and effective strategy to reduce photobleaching. keyence.comnih.govnih.gov

In addition to oxygen scavengers, the use of reducing and oxidizing agents (the "ROXS" system) can help maintain the fluorophore in its fluorescent ground state and improve photostability. researchgate.netnih.gov Additives like β-mercaptoethanol (β-ME), Trolox (a water-soluble vitamin E analog), and the naturally occurring amino acid ergothioneine (B1671048) have been shown to act as effective photoprotective agents by quenching the triplet state. researchgate.netchemrxiv.orgchemrxiv.org Ergothioneine, in particular, has demonstrated the ability to dramatically enhance the photostability of Cy3. chemrxiv.orgchemrxiv.org

The intensity of the excitation light is another critical factor. keyence.comnih.govcambridge.org Higher laser powers lead to a faster rate of photobleaching. nih.gov Therefore, using the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio is crucial for extending the observation time. keyence.com

The table below summarizes common strategies and their mechanisms for mitigating photobleaching of Cy3.

| Strategy | Mechanism | Key Reagents/Methods |

| Oxygen Removal | Prevents formation of reactive oxygen species (ROS) | Glucose oxidase/catalase systems, nitrogen/argon purging |

| Triplet State Quenching | Deactivates the long-lived, reactive triplet state | Trolox, β-mercaptoethanol (β-ME), Ni2+, cyclooctatetraene (COT), ergothioneine |

| Structural Modification | Reduces intrinsic reactivity or enhances protective pathways | Covalent attachment of TSQs, rigidification of the dye structure |

| Supramolecular Encapsulation | Shields the dye from the environment | Cyclodextrins, cucurbit[n]urils |

| Optimized Imaging Conditions | Reduces the rate of excitation and subsequent photochemistry | Lowering excitation laser power |

This table is based on data from references researchgate.netacs.orgkeyence.comnih.govchemrxiv.orgresearchgate.netnih.govchemrxiv.org.

Spectroscopic Characterization Techniques for Labeled Biomolecules

The covalent attachment of Cy3 alkyne (chloride) to biomolecules necessitates rigorous spectroscopic analysis to confirm successful conjugation and to understand the properties of the resulting labeled species. medchemexpress.comtargetmol.commedchemexpress.com A variety of techniques are employed for this purpose, each providing unique insights into the structure and function of the bioconjugate.

The alkyne functional group on Cy3 alkyne (chloride) allows for its reaction with azide-containing molecules through a copper-catalyzed click chemistry reaction, forming a stable covalent bond. medchemexpress.commedchemexpress.cominterchim.fr This bioorthogonal ligation strategy is highly specific and efficient, minimizing non-specific interactions with other functional groups present in biomolecules like proteins and nucleic acids. interchim.fraatbio.com Derivatives of Cy3 are available with various reactive groups, such as NHS esters for reacting with primary amines and azides for click chemistry, highlighting the versatility of this fluorophore family in bioconjugation. alfa-chemistry.com

Absorbance and Emission Spectroscopy for Conjugation Efficacy

A fundamental method to assess the success of a labeling reaction is through absorbance and emission spectroscopy. By measuring the absorbance of the purified bioconjugate at the characteristic maximum of the protein (typically 280 nm) and the Cy3 dye (around 550 nm), the degree of labeling (DOL) can be determined. researchgate.netjenabioscience.com The DOL represents the average number of fluorophore molecules attached to each biomolecule and is a critical parameter for standardizing experiments. jenabioscience.com

It is important to account for the absorbance of the Cy3 dye at 280 nm when calculating the protein concentration, for which a correction factor is applied. jenabioscience.com The UV-Vis spectra of Cy3-labeled proteins, such as bovine serum albumin (BSA), clearly show the distinct absorbance peaks of both the protein and the dye. researchgate.net

The fluorescence emission spectrum of the conjugate, when excited at the appropriate wavelength for Cy3, provides further confirmation of successful labeling. The characteristic emission peak for Cy3 is around 570 nm. alfa-chemistry.comjenabioscience.com Studies have shown that the fluorescence intensity of Cy3 can be influenced by the local environment, including the nucleobase sequence of a labeled DNA strand. acs.org For instance, the fluorescence of Cy3-labeled double-stranded DNA can vary significantly depending on the sequence. acs.org

Table 1: Spectroscopic Properties of Cy3 Alkyne and its Conjugates

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~550-553 nm | jenabioscience.comsigmaaldrich.comsigmaaldrich.com |

| Emission Maximum (λem) | ~566-570 nm | jenabioscience.comsigmaaldrich.comsigmaaldrich.com |

| Extinction Coefficient (εmax) | ~150,000 - 151,000 M⁻¹cm⁻¹ | jenabioscience.comsigmaaldrich.comsigmaaldrich.com |

| Quantum Yield (Φ) of Cy3 | ~0.31 | aip.org |

This table presents the general spectroscopic properties of Cy3. The exact values can vary slightly depending on the solvent and local molecular environment.

Fluorescence Lifetime Imaging Microscopy (FLIM) Applications

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, which is the average time a fluorophore spends in the excited state before returning to the ground state. leica-microsystems.com This lifetime is an intrinsic property of a fluorophore and is sensitive to its nano-environment, but is generally independent of fluorophore concentration and excitation intensity. leica-microsystems.comsemi.ac.cn

FLIM is particularly valuable for studying biomolecular interactions, such as protein-protein interactions, through Förster Resonance Energy Transfer (FRET). nih.govnih.gov In a FRET-FLIM experiment, a donor fluorophore (like Cy3) will exhibit a shortened fluorescence lifetime in the presence of a suitable acceptor (like Cy5) when they are in close proximity (typically 1-10 nm). semi.ac.cnnih.gov This reduction in the donor's lifetime provides a robust and quantitative measure of the FRET efficiency and, by extension, the interaction between the labeled biomolecules. semi.ac.cnnih.gov

For example, FLIM has been used to detect the phosphorylation of protein kinase Cα (PKCα) by observing the FRET between Cy3 (donor) and Cy5 (acceptor) antibodies that bind to the protein in its phosphorylated state. semi.ac.cn The choice between time-domain (TD) and frequency-domain (FD) FLIM depends on the specific application, with FD-FLIM being well-suited for resolving multi-exponential decays. semi.ac.cn

Single-Molecule Spectroscopic Analysis of Conjugates

The investigation of individual biomolecules provides a level of detail that is often obscured in ensemble measurements. Single-molecule spectroscopy, particularly single-molecule FRET (smFRET), has become an indispensable tool for probing the conformational dynamics and interactions of biomolecules labeled with fluorophores like Cy3 alkyne. nih.govresearchgate.net

In a typical smFRET experiment, a biomolecule is dually labeled with a donor and an acceptor dye. The FRET efficiency between the two dyes is then monitored over time, revealing dynamic changes in the distance between the dyes and thus the conformation of the biomolecule. nih.govresearchgate.net Cyanine dyes like Cy3 are frequently used for nucleic acid labeling in such studies due to their commercial availability with various functionalities for attachment. researchgate.net

The photophysical properties of single Cy3 molecules can be characterized to understand their behavior under specific experimental conditions. For instance, the fluorescence intensity of single Cy3 molecules can be influenced by the applied potential in electrochemical single-molecule counting setups. acs.org Furthermore, the combination of single-molecule localization microscopy (SMLM) with fluorescence lifetime imaging (FLIM), known as FL-SMLM, allows for super-resolution imaging while simultaneously providing the fluorescence lifetime of each localized molecule. researchgate.net This provides a powerful method for resolving spectrally similar fluorophores and gaining deeper insights into the molecular environment.

Chemical Reactivity and Bioconjugation Principles Utilizing Cy3 Alkyne Chloride

Fundamental Principles of Alkyne Reactivity in Bioorthogonal Systems

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The alkyne functional group is a key player in this field due to its unique reactivity and stability. rsc.org Cy3 alkyne (chloride) is a fluorescent dye containing a terminal alkyne, making it suitable for bioorthogonal labeling applications. medchemexpress.com

Electronic and Steric Factors Governing Alkyne Reactivity

The reactivity of the alkyne group in Cy3 alkyne is governed by both electronic and steric factors. The carbon-carbon triple bond in an alkyne consists of one sigma (σ) bond and two pi (π) bonds. libretexts.org The sp-hybridization of the carbon atoms results in a linear geometry. libretexts.org

Electronic Factors:

Acidity of Terminal Alkynes: The hydrogen atom on a terminal alkyne, like that in Cy3 alkyne, is weakly acidic due to the high s-character of the sp-hybridized carbon atom. This allows for the formation of a metal acetylide, a key step in many alkyne-based reactions. wikipedia.org

Electron-Withdrawing Groups: The presence of electron-withdrawing groups near the alkyne can increase its reactivity by making the alkyne more electrophilic. rsc.orgvub.be Bending the alkyne from its linear geometry, as seen in strained cyclic alkynes, can also enhance reactivity by raising the energy of the highest occupied molecular orbital (HOMO) and lowering the energy of the lowest unoccupied molecular orbital (LUMO). rsc.orgwikipedia.org

Steric Factors:

Linear Geometry: The linear geometry of the alkyne group makes it sterically accessible for reactions. libretexts.org

Substituents: The size and nature of substituents near the alkyne can influence its reactivity. Bulky substituents can hinder the approach of reactants. ru.nl

Orthogonality to Endogenous Biological Functionalities

A crucial aspect of bioorthogonal chemistry is the use of functional groups that are absent in biological systems, thus preventing side reactions with endogenous molecules such as amines, thiols, and carboxylic acids. rsc.org Alkynes are ideal for this purpose as they are not naturally found in most biological systems. researchgate.netnih.gov This chemical inertness ensures that Cy3 alkyne will selectively react with its intended target, which is typically a molecule functionalized with a complementary azide (B81097) group. abpbio.comvectorlabs.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction, often referred to as a "click" reaction. wikipedia.org This reaction involves the formation of a stable triazole ring from an alkyne and an azide in the presence of a copper(I) catalyst. creative-biolabs.comcreative-biostructure.com Cy3 alkyne readily participates in CuAAC, allowing for its covalent attachment to azide-modified biomolecules. glpbio.comvectorlabs.com

Reaction Mechanism and Catalytic Cycles

The CuAAC reaction proceeds through a multi-step mechanism involving a copper(I) catalyst. nih.gov The uncatalyzed reaction, known as the Huisgen 1,3-dipolar cycloaddition, is slow and requires high temperatures, yielding a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgwikipedia.org The copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 and yields exclusively the 1,4-disubstituted triazole product. organic-chemistry.orgnih.gov

The generally accepted catalytic cycle for CuAAC involves the following key steps:

Formation of a Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne of Cy3 alkyne, followed by deprotonation to form a copper(I) acetylide intermediate. wikipedia.orgcreative-biolabs.com

Coordination of the Azide: The azide then coordinates to the copper center. wikipedia.org

Cycloaddition: A [3+2] cycloaddition occurs between the azide and the activated alkyne, leading to the formation of a six-membered copper-containing intermediate. creative-biolabs.com

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, followed by protonolysis to release the triazole product and regenerate the copper(I) catalyst. organic-chemistry.org

Recent studies suggest that the catalytic cycle may be more complex, potentially involving dinuclear or polynuclear copper(I) intermediates, which could be the actual active catalytic species. creative-biolabs.comnih.govacs.org

Optimization of Reaction Conditions for Biological Samples

Performing CuAAC in biological samples presents challenges due to the potential toxicity of the copper catalyst and the presence of interfering substances. creative-biolabs.comnih.gov Optimization of reaction conditions is therefore crucial for successful bioconjugation.

| Parameter | Optimization Strategy | Rationale |

| Copper Source | Use of Cu(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). wikipedia.orgjenabioscience.com | Cu(I) is the active catalytic species but is prone to oxidation. In situ reduction of the more stable Cu(II) ensures a steady supply of Cu(I). nih.gov |

| Reducing Agent | Sodium ascorbate (B8700270) is commonly used. nih.gov | It efficiently reduces Cu(II) to Cu(I). However, it can also generate reactive oxygen species (ROS). nih.govnih.gov |

| Ligands | Addition of copper-chelating ligands. vectorlabs.commdpi.com | Ligands stabilize the Cu(I) oxidation state, increase reaction rates, and reduce copper-mediated damage to biomolecules. nih.govnih.gov |

| Additives | Inclusion of aminoguanidine. nih.gov | Aminoguanidine can intercept byproducts of ascorbate oxidation that might otherwise damage proteins. nih.gov |

| pH | The reaction is effective over a broad pH range (4-12). creative-biolabs.comorganic-chemistry.org | This versatility allows for compatibility with various biological buffers. |

| Solvent | The reaction can be performed in aqueous buffers. vectorlabs.com | This is essential for reactions involving biological macromolecules. |

Interactive Data Table: Common Reagents for CuAAC Optimization in Biological Samples

| Reagent | Role | Typical Concentration |

| CuSO₄ | Copper(II) source | 25-100 µM |

| Sodium Ascorbate | Reducing agent | 1-5 mM |

| THPTA | Ligand | 125-500 µM |

| Azide-modified biomolecule | Substrate | Varies |

| Cy3 alkyne | Labeling reagent | Varies |

| Buffer | Solvent | e.g., 100 mM HEPES |

Ligand Design for Enhanced Biocompatibility of Cu(I) Catalysts

The design of ligands that chelate copper(I) is a key strategy for improving the biocompatibility and efficiency of CuAAC in living systems. mdpi.com These ligands play several important roles: they stabilize the catalytically active Cu(I) oxidation state, accelerate the reaction rate, and protect biomolecules from copper-induced damage. nih.govnih.gov

A variety of ligands have been developed, with tris(triazolylmethyl)amine-based ligands being particularly prominent. rsc.org

| Ligand | Key Features |

| TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | One of the first widely used ligands. It significantly accelerates the reaction and stabilizes Cu(I). However, it has poor water solubility. nih.govnih.govmdpi.com |

| THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) | A more water-soluble analog of TBTA. It provides better protection against ROS-induced damage to biomolecules. nih.govmdpi.com |

| BTTES (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethanesulfonic acid) | A highly water-soluble ligand that promotes rapid cycloaddition in living systems with low toxicity. nih.gov |

| Bathophenanthroline sulfonates | These ligands create highly active catalysts but are also very sensitive to oxidation. nih.govnih.gov |

Some advanced approaches involve incorporating a copper-chelating moiety directly into the alkyne-containing probe, such as in "FastClick™" reagents. This design increases the effective local concentration of the Cu(I) catalyst at the reaction site, further accelerating the reaction. aatbio.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in complex biological environments. researchgate.net This reaction involves the [3+2] cycloaddition between an azide and a strained cyclic alkyne, such as a cyclooctyne (B158145). The intrinsic ring strain of the alkyne component significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a catalyst. nih.gov The alkyne moiety in Cy3 alkyne (chloride) can readily participate in these reactions when combined with an azide-modified biomolecule.

Design and Reactivity of Strained Alkyne Derivatives (e.g., Cyclooctynes)

The driving force for the SPAAC reaction is the high ring strain of the cyclic alkyne, which can be in the range of 18 kcal/mol for a cyclooctyne ring. magtech.com.cnnih.gov The rational design of these strained alkynes is crucial for modulating the reaction kinetics. magtech.com.cn Research has focused on synthesizing various cyclooctyne derivatives to enhance reactivity and improve properties like stability and solubility. researchgate.net

Strategies to increase the reactivity of cyclooctynes include:

Increasing Ring Strain : Fusing aromatic rings to the cyclooctyne core, as seen in dibenzocyclooctynes (DBCO), further increases ring strain and accelerates the reaction rate. magtech.com.cn

Lowering the LUMO Energy : The introduction of electron-withdrawing groups, such as fluorine atoms adjacent to the alkyne (e.g., in difluorinated cyclooctyne, DIFO), lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, making it more susceptible to nucleophilic attack by the azide. magtech.com.cn

Modifications to the cyclooctyne structure have led to a variety of reagents with different reaction rates, allowing researchers to choose the most appropriate one for their specific application. nih.gov For example, biarylazacyclooctynones (BARAC) exhibit very fast reaction kinetics.

Comparison of Second-Order Rate Constants for Various Strained Alkynes in SPAAC

| Strained Alkyne Derivative | Abbreviation | Key Structural Feature | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

|---|---|---|---|

| Cyclooctyne | OCT | Simple eight-membered ring | ~2.4 x 10⁻³ |

| Difluorinated Cyclooctyne | DIFO | Propargylic fluorine atoms | ~7.6 x 10⁻² |

| Dibenzocyclooctyne | DBCO / ADIBO | Fused benzene (B151609) rings | ~3.1 x 10⁻¹ |

| Bicyclo[6.1.0]nonyne | BCN | Fused cyclopropane (B1198618) ring | ~1.0 x 10⁻¹ |

| Biarylazacyclooctynone | BARAC | Fused aryl rings and internal amide | ~9.5 x 10⁻¹ |

Data compiled from various sources detailing SPAAC kinetics. magtech.com.cnnih.govnih.gov

Other Bioorthogonal and Chemoselective Reactions Involving the Alkyne Moiety

While SPAAC is a prominent reaction for the alkyne group of Cy3 alkyne, other bioorthogonal and chemoselective reactions can also utilize this functionality for bioconjugation.

Thiol-Yne Reactions

The thiol-yne reaction is a metal-free click chemistry that involves the radical-mediated addition of a thiol to an alkyne. mdpi.comacs.org This reaction typically proceeds via a two-step mechanism where a single alkyne can react with two thiol-containing molecules, forming a stable thioether bond. mdpi.comresearchgate.net For bioconjugation purposes, conditions are often optimized to favor the single addition product.

This reaction can be initiated by UV light or a radical initiator and offers several advantages:

Metal-Free : Like SPAAC, it avoids the use of potentially toxic metal catalysts. researchgate.net

High Efficiency : The reaction is generally rapid and high-yielding. acs.org

Cysteine-Specific Labeling : In the context of proteins, the thiol-yne reaction can be used for the selective modification of cysteine residues. rsc.org

However, the need for radical initiation can sometimes be a limitation for applications in living systems, as radicals can be damaging to biological components. acs.org Despite this, its efficiency and selectivity make it a valuable tool for conjugating molecules like Cy3 alkyne to thiol-containing biomolecules on surfaces or in vitro. mdpi.comresearchgate.net Recent developments have focused on alkynamide-based thiol-yne reactions that can proceed efficiently under physiological conditions (PBS, pH 7.4). nih.gov

Light-Triggered Click Chemistry Approaches

Light offers unparalleled spatiotemporal control over chemical reactions, a feature that is highly desirable in biological studies. nih.govacs.org Light-triggered click chemistry allows researchers to initiate a conjugation reaction at a specific time and location by applying light. acs.org

Several strategies involving the alkyne moiety have been developed:

Photo-induced Azide-Alkyne Cycloaddition : This can be achieved by using a "caged" or photo-masked alkyne precursor, such as a cyclopropenone. nih.gov Irradiation with light releases the strained alkyne, which can then rapidly react with an azide via SPAAC. nih.gov

Light-Activated Catalysts : In some approaches, the catalyst required for the reaction (e.g., Cu(I) for CuAAC) is generated in situ upon light exposure, offering temporal control over the catalyzed reaction. nih.gov

Photo-accelerated Cycloadditions : Certain combinations of reactants, such as diarylsydnones and strained alkynes, exhibit a dramatically accelerated reaction rate upon irradiation with light, while the background reaction in the dark remains slow. rsc.org

These photoclick reactions are powerful tools for advanced applications, including the precise labeling of biomolecules within specific subcellular compartments or the dynamic study of biological processes. nih.govacs.org

Applications of Cy3 Alkyne Chloride in Advanced Academic Research

Molecular Labeling and Tagging Strategies

The versatility of Cy3 alkyne (chloride) is rooted in its ability to be incorporated into various molecular labeling and tagging strategies. The alkyne functional group serves as a handle for covalent attachment to azide-modified biomolecules through the highly efficient and specific click chemistry reaction. aatbio.com This approach offers several advantages over traditional labeling methods, including high reaction yields, mild reaction conditions, and the bioorthogonal nature of the alkyne and azide (B81097) groups, which prevents unwanted side reactions with native cellular components. aatbio.com These characteristics make Cy3 alkyne a preferred choice for labeling sensitive biological samples.

The utility of Cy3 alkyne extends to a wide range of biomolecules, including nucleic acids and proteins, allowing for their visualization and analysis in complex biological systems. biosyn.comaatbio.com Its application in fluorescence-based detection techniques is broad, encompassing fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET).

Site-Specific Labeling of Nucleic Acids (DNA, RNA, Oligonucleotides)

Cy3 alkyne (chloride) is extensively used for the site-specific labeling of nucleic acids, including DNA, RNA, and synthetic oligonucleotides. biosyn.com The introduction of an azide-modified nucleotide during solid-phase synthesis or enzymatic incorporation allows for the subsequent attachment of Cy3 alkyne via click chemistry. This method provides precise control over the location of the fluorescent label within the nucleic acid sequence, which is crucial for many downstream applications.

Labeled oligonucleotides serve as probes in a variety of molecular biology techniques. The bright fluorescence of Cy3 enables the detection of specific nucleic acid sequences with high sensitivity.

In the fields of genomics and transcriptomics, Cy3 alkyne-labeled probes are invaluable for studying the expression, localization, and dynamics of specific genes and their RNA transcripts. For instance, in single-molecule fluorescence in situ hybridization (smFISH), oligonucleotides labeled with Cy3 can be used to visualize and quantify individual mRNA molecules within fixed cells. One study utilized this technique in yeast to investigate the expression of the MDN1 mRNA, providing insights into its cellular abundance and localization. nih.gov

Furthermore, Cy3 alkyne is employed in the study of nascent RNA transcripts, those that are newly synthesized. By metabolically incorporating azide-modified uridine (B1682114) into cells, researchers can specifically label and then visualize newly transcribed RNA with Cy3 alkyne, offering a dynamic view of gene expression. nih.govescholarship.org This approach has been applied to study viral RNA synthesis, where the metabolic labeling of viral RNA in infected cells with an alkyne-modified uridine analog, followed by click reaction with an azide-derivatized fluorophore, allowed for the visualization of nascent viral RNAs. nih.gov

The photophysical properties of Cy3 are critical for its application in these sensitive detection methods. Below is a table summarizing some of these key properties.

| Property | Value |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~570 nm |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.15 |

Note: These values are approximate and can be influenced by the local environment of the dye.

Fluorescence in situ hybridization (FISH) is a powerful technique for visualizing the location of specific DNA or RNA sequences within cells and tissues. springernature.com Cy3 alkyne-labeled oligonucleotide probes are frequently used in FISH protocols due to their bright and stable fluorescence, which allows for clear visualization of the target sequences. jenabioscience.com The high signal-to-noise ratio afforded by Cy3 is particularly advantageous for detecting low-abundance transcripts. nih.gov

In one application, Cy3-labeled probes have been used in hybridization chain reaction (HCR), a method that amplifies the fluorescence signal at the target site, to simultaneously localize multiple mRNA transcripts in plant tissues. biorxiv.org For example, the transcripts of the transcription factor KNOTTED 1 (KN1) were localized in developing floret meristems and vascular tissue of Setaria viridis. biorxiv.org

Protein and Peptide Conjugation for Functional Studies

Cy3 alkyne (chloride) is also a valuable tool for the fluorescent labeling of proteins and peptides, enabling the study of their function, localization, and interactions. aatbio.com Proteins can be modified to contain an azide group through various methods, including the incorporation of unnatural amino acids or post-translational modification with an azide-containing reagent. Subsequent reaction with Cy3 alkyne via click chemistry results in a fluorescently tagged protein.

This labeling strategy has been utilized in a technique called "Click-DIGE" (Difference Gel Electrophoresis), which combines the specificity of click chemistry with the resolving power of 2D gel electrophoresis to study differences in protein post-translational modifications. In one study, size- and charge-matched alkyne-Cy3 and alkyne-Cy5 dyes were used to label azido-modified glycoproteins in two different Chinese Hamster Ovary (CHO) cell lines, Lec8 and Pro5. This allowed for the detection of differentially expressed glycoproteins between the two cell lines, highlighting the utility of Cy3 alkyne in comparative proteomics. nih.gov

Understanding the intricate network of protein-protein interactions is fundamental to cell biology. Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying these interactions in living cells. nih.govnih.gov FRET relies on the distance-dependent transfer of energy from an excited donor fluorophore to an acceptor fluorophore. When two proteins, each labeled with a member of a FRET pair (such as Cy3 as the donor and Cy5 as the acceptor), interact and come into close proximity (typically 1-10 nm), energy transfer occurs. nih.gov

Cy3 alkyne can be used to label one protein of interest, while an azide-modified Cy5 can be attached to its potential binding partner. By monitoring the FRET signal, researchers can determine if and when these two proteins interact within the cell. This approach provides spatial and temporal information about protein-protein interactions that is often not obtainable through traditional biochemical methods. nih.gov For example, a FRET-based assay using a Cy3-Cy5 pair was employed to monitor the real-time folding dynamics of the tbpA riboswitch from Escherichia coli within transcriptional elongation complexes. nih.gov

Cy3 alkyne can also be utilized in the development of enzymatic activity assays and reporter systems. By designing a substrate that contains an azide group and a quencher molecule, the activity of a specific enzyme can be monitored. Upon enzymatic cleavage of the substrate, a Cy3 alkyne-labeled fragment is released from the quencher, resulting in an increase in fluorescence. This principle can be applied to a variety of enzyme classes, including proteases and glycosyltransferases.

For instance, a fluorescence-based assay for glycosyltransferases was developed that reports directly on the transfer of a sugar unit. While not explicitly using Cy3 alkyne, this type of assay could be adapted to use an azide-modified sugar donor and a Cy3 alkyne-labeled acceptor substrate. The enzymatic transfer of the azide-sugar to the Cy3-acceptor would bring the two reactive partners into proximity, allowing for a subsequent click reaction to ligate them, which could be designed to produce a fluorescent signal. This would provide a direct and sensitive method for monitoring glycosyltransferase activity and for high-throughput screening of inhibitors.

Labeling of Lipids, Carbohydrates, and Other Biomolecules

The versatility of click chemistry allows Cy3 alkyne to be used for the specific labeling of numerous classes of biomolecules that have been metabolically engineered to incorporate an azide moiety. researchgate.netbiosynth.com This is typically achieved by introducing cells to a precursor molecule (e.g., an azido-sugar or azido-fatty acid) that is structurally similar to its natural counterpart. biosynth.comnih.gov The cell's metabolic machinery incorporates this azido-analog into newly synthesized biomolecules. Subsequently, the azide-tagged molecules can be specifically labeled by reacting them with Cy3 alkyne. biosynth.comnih.gov

Lipids: The study of lipid metabolism and localization has been advanced by the use of alkyne-functionalized lipids and click chemistry. nih.govnih.gov Researchers can introduce fatty acid analogs containing an azide group to cells, which are then incorporated into various classes of lipids. nih.gov Following incorporation, these azide-modified lipids can be visualized by reaction with Cy3 alkyne. This strategy enables the imaging of global fatty acylation in cells, revealing the distribution of lipid-modified proteins, often observed in punctate patterns across the cytoplasm and at the plasma membrane. researchgate.net This approach avoids the use of bulky fluorescent tags that could interfere with the natural behavior of the lipids. nih.gov

Carbohydrates: Glycans, the complex carbohydrate structures on proteins and lipids, play critical roles in cellular recognition and signaling. biosynth.com Dysfunctional glycosylation is linked to numerous diseases. biosynth.com Cy3 alkyne is used in a powerful technique called "Click-DIGE" (Difference Gel Electrophoresis) to study differences in protein glycosylation. nih.gov In this method, cells are metabolically labeled with an azido-sugar, such as azido-N-acetylgalactosamine (azido-GalNAc). nih.gov The azido-glycoproteins within the cell lysate are then specifically tagged by a click reaction with Cy3 alkyne or a size-and-charge matched Cy5 alkyne. nih.gov This allows for the targeted analysis of post-translationally modified proteins, in contrast to standard DIGE which labels all proteins. nih.gov

Other Biomolecules: The application of Cy3 alkyne extends beyond lipids and carbohydrates to other biomolecules like proteins and nucleic acids. medchemexpress.comabpbio.com For instance, proteins can be metabolically labeled by incorporating an azide-bearing amino acid analog. nih.gov Subsequent reaction with an alkyne-functionalized dye allows for the visualization of newly synthesized proteins. nih.gov Similarly, nucleic acids can be labeled with Cy3, which is frequently used in microscopy to visualize cellular structures and molecular interactions, including the analysis of mRNA biodistribution. baseclick.eu

Table 1: Examples of Biomolecules Labeled Using Azide Precursors and Cy3 Alkyne

| Biomolecule Class | Azide Precursor Example | Research Application |

|---|---|---|

| Glycoproteins | Azido-N-acetylgalactosamine (azido-GalNAc) | Analysis of O-GlcNAcylated proteins by 2D glyco-DIGE. nih.govbiotium.com |

| Lipids / Acylated Proteins | ω-Alkynyl fatty acids / Azido fatty acids | Visualization of global protein fatty-acylation and lipid metabolism. nih.govresearchgate.net |

| Proteins | Azide-bearing amino acids (e.g., L-azidohomoalanine) | Tracking of newly synthesized proteins in live cells. nih.gov |

| Nucleic Acids | Azide-modified nucleosides | Imaging of DNA and RNA for biodistribution and interaction studies. baseclick.euresearchgate.net |

Advanced Bioimaging Methodologies

The distinct spectral properties of Cy3 make it a valuable fluorophore for various advanced imaging techniques. broadpharm.comalfa-chemistry.com Its strong absorption and emission in the visible spectrum, coupled with good photostability, allow for sensitive detection in complex cellular environments. lumiprobe.comalfa-chemistry.com

Table 2: Spectral Properties of Cy3 Alkyne

| Property | Value |

|---|---|

| Excitation Maximum | ~555 nm |

| Emission Maximum | ~570 nm |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield | ~0.15 - 0.31 |

Values are approximate and can vary slightly depending on the specific derivative and solvent environment. aatbio.combroadpharm.com

Confocal microscopy is a fundamental tool in cell biology that provides optical sectioning, allowing for the creation of sharp, three-dimensional images of fluorescently labeled specimens. nih.gov Cy3 alkyne is well-suited for this technique due to its bright fluorescence, which provides a high signal-to-noise ratio. baseclick.eu Researchers have used Cy3-labeled biomolecules, such as DNA, to qualitatively confirm cellular uptake and visualize their distribution within different cellular compartments, including the cytoplasm and nucleus, using confocal imaging. researchgate.net

Furthermore, the development of bioorthogonal click reactions that can be performed in living systems (copper-free strain-promoted azide-alkyne cycloaddition) allows for the labeling and imaging of dynamic processes in real-time. nih.gov While these reactions often use cyclooctyne (B158145) derivatives instead of simple alkynes for copper-free labeling, the principle of using a bright, cell-permeable dye like Cy3 enables the tracking of newly synthesized proteins and other biomolecules in live cells, providing insights into their trafficking and localization. nih.gov

Standard fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 250 nm. fluorofinder.comnih.gov Super-resolution microscopy techniques bypass this limit to visualize cellular structures with nanoscale detail. fluorofinder.combiotium.com Cy3 plays a key role in one of the most prominent of these methods, Stochastic Optical Reconstruction Microscopy (STORM). fluorofinder.comthermofisher.com

The original STORM methodology utilized a dye pair, often Cy3 and Cy5, to achieve photoswitching. fluorofinder.com In this scheme, Cy3 acts as an "activator" dye. Irradiation with one wavelength of light switches the "reporter" dye (e.g., Alexa Fluor 647, a Cy5 analog) into a stable dark state. fluorofinder.comthermofisher.com A different wavelength of light can then be used to transiently reactivate a sparse, random subset of reporter molecules, which are then imaged and localized with high precision before they return to the dark state. fluorofinder.com By repeating this process over many cycles, a composite super-resolved image is constructed. fluorofinder.comnih.gov For two-color dSTORM (direct STORM) imaging, the combination of Alexa Fluor 647 and Cy3B (a Cy3 derivative) has been noted as an effective pairing. nih.gov This ability to control the fluorescent state of Cy3 makes it an essential component for certain super-resolution applications. thermofisher.com

Total Internal Reflection Fluorescence (TIRF) microscopy is a technique that selectively excites fluorophores in a very thin region, typically less than 100 nanometers, of the specimen adjacent to the coverslip. nih.govmicroscopyu.comnih.gov This is achieved by directing a laser beam at a high angle of incidence, creating an electromagnetic field called an evanescent wave at the glass-specimen interface. nih.govmicroscopyu.com

This selective illumination dramatically reduces background fluorescence from the bulk of the cell, resulting in a very high signal-to-noise ratio. microscopyu.com TIRF microscopy is therefore ideal for imaging processes at or near the plasma membrane, such as vesicle trafficking, receptor dynamics, and focal adhesions. microscopyu.com Cy3 alkyne, with its bright fluorescence, is an excellent label for TIRF applications. Studies have utilized copper-catalyzed click reactions to label proteins with Cy3 and Cy5 for single-molecule FRET (smFRET) studies that are visualized using TIRF microscopy. mdpi.com The high sensitivity of TIRF allows for the detection of single Cy3-labeled molecules, enabling detailed investigation of molecular interactions at the cell surface. microscopyu.commdpi.com

Förster Resonance Energy Transfer (FRET) is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). ulab360.com This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. researchgate.net This property makes FRET a powerful "spectroscopic ruler" for studying molecular interactions, conformational changes, and binding events. nih.gov

Cy3 is a commonly used FRET donor, often paired with the acceptor dye Cy5. nih.govnih.gov The emission spectrum of Cy3 has significant overlap with the absorption spectrum of Cy5, a key requirement for an efficient FRET pair. ulab360.com By using Cy3 alkyne to label one protein or nucleic acid strand and a Cy5-alkyne or other compatible acceptor to label a potential binding partner, researchers can detect their interaction. nih.gov When the two molecules associate, bringing Cy3 and Cy5 into close proximity, excitation of the Cy3 donor results in an increased emission from the Cy5 acceptor and a corresponding decrease in Cy3's own fluorescence. nih.gov This FRET signal can be used to quantify binding events and measure intermolecular distances in real-time. nih.govyusiyy.com The quantum yield of Cy3 can vary depending on its environment, such as when bound to single-stranded versus double-stranded DNA, which can alter the Förster distance and provides another layer of information for sensing applications. researchgate.netnih.gov

Single-Molecule Tracking and Nanoscale Imaging

The distinct photophysical properties of Cy3 alkyne, including its brightness and photostability, have made it a valuable tool for advanced imaging techniques that push the boundaries of optical resolution. In the realm of single-molecule studies, this fluorophore allows for the direct observation and tracking of individual biomolecules, providing insights into dynamic processes that are averaged out in ensemble measurements.

One prominent application is in Single-Molecule High-Resolution Colocalization (SHREC). This technique utilizes two different fluorophores, such as Cy3 and Cy5, attached to a single macromolecule. By imaging each dye in separate chromatic channels and applying a precise registration mapping, researchers can determine the relative positions of the two probes with a precision better than 10 nm. This approach has been successfully used to measure the end-to-end distance of dual-labeled DNA duplexes and to directly observe the hand-over-hand walking mechanism of myosin V along actin filaments by tracking the alternating positions of Cy3 and Cy5 labels on the myosin's calmodulin subunits.

Furthermore, Cy3 alkyne is integral to super-resolution microscopy techniques like single-molecule localization microscopy (SMLM). These methods overcome the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale precision. In SMLM, the image of a single Cy3 molecule is fitted to the point spread function of the microscope, allowing its centroid to be localized with nanometer precision. This capability is crucial for studying complex biological structures and protein-protein interactions at resolutions below 10 nm.

High-throughput single-molecule tracking (htSMT) platforms also leverage dyes like Cy3 to measure protein motion in living cells at a large scale. By using high frame rates and stroboscopic illumination to minimize motion blurring, these systems can accurately track the diffusion of fluorescently labeled proteins. This provides a powerful method for investigating cellular phenomena such as protein oligomerization, nuclear organization, and transcription regulation in real-time.

| Imaging Technique | Application Example | Achieved Resolution/Precision |

| Single-Molecule High-Resolution Colocalization (SHREC) | Measuring intramolecular distances in dual-labeled DNA and tracking myosin V movement. | < 10 nm |

| Single-Molecule Localization Microscopy (SMLM) | Imaging complex biological structures and protein-protein interactions. | Several nanometers |

| High-Throughput Single-Molecule Tracking (htSMT) | Measuring protein motion and diffusion in living cells to study steroid hormone receptors. | Localization error of ~39 nm |

Flow Cytometry and High-Throughput Screening Methodologies

Cy3 alkyne is well-suited for applications in flow cytometry, a technique used to analyze the physical and chemical properties of cells as they pass through a laser beam. The dye's excitation peak is compatible with common laser lines used in flow cytometers (532 nm, 555 nm, or 568 nm), and its bright orange-red fluorescence provides a strong signal for detection. irjweb.comresearchgate.netnih.gov The terminal alkyne group allows for its efficient incorporation into target molecules within cells via click chemistry. For example, cells can be incubated with a nucleoside analog containing an azide group, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is incorporated into newly synthesized DNA. Subsequent reaction with Cy3 alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC) fluorescently labels the DNA, allowing for the analysis of cell proliferation and cell cycle dynamics by flow cytometry. researchgate.net

The robustness of this labeling strategy makes Cy3 alkyne a valuable component in high-throughput screening (HTS) methodologies. HTS platforms are used in drug discovery and systems biology to rapidly test large numbers of compounds or genetic perturbations. The htSMT platform, for instance, has been used to screen thousands of bioactive molecules to identify proteins and signaling pathways that affect the dynamics of the estrogen receptor (ER). In such screens, fluorescently labeling the target protein with a dye like Cy3 enables the automated imaging and analysis of changes in protein motion and localization across thousands of experimental conditions. This provides a novel way to measure real-time target engagement within the cellular environment and to uncover correlations between protein dynamics and drug efficacy.

| Methodology | Role of Cy3 Alkyne | Research Application |

| Flow Cytometry | Fluorescent labeling of intracellular components (e.g., DNA) via click chemistry. researchgate.net | Analysis of cell cycle, proliferation, and characterization of cell populations. irjweb.comresearchgate.net |

| High-Throughput Screening (HTS) | Provides the fluorescent signal for automated imaging and analysis in large-scale screens. | Screening bioactive compounds to identify modulators of protein dynamics and cellular pathways. |

Integration with Nanotechnology and Materials Science

The versatility of Cy3 alkyne extends beyond biological imaging into the fields of nanotechnology and materials science. Its terminal alkyne group is a key functional handle for covalent attachment to various substrates using the highly efficient and specific click chemistry reaction. This allows for the precise integration of its desirable fluorescent properties into nanomaterials and polymers.

Surface Functionalization of Nanoparticles and Nanosystems

The modification of nanoparticle surfaces is crucial for tailoring their properties for specific applications. Cy3 alkyne, through the CuAAC reaction, can be readily conjugated to nanoparticles that have been pre-functionalized with azide groups. irjweb.comresearchgate.net This method offers a robust and specific way to create fluorescently labeled nanosystems. The bio-orthogonality of the click reaction ensures that the labeling process does not interfere with other functional moieties on the nanoparticle or with biological components in complex media. irjweb.comthno.org This approach has been widely used to modify various types of nanoparticles, including gold, silver, and magnetic nanoparticles, as well as quantum dots. nih.govthno.orgsigmaaldrich.com

Research has also demonstrated that alkyne derivatives can directly functionalize gold nanoparticles (AuNPs), offering advantages over traditional thiol-based methods. nih.gov This direct functionalization is rapid, requires only small amounts of the alkyne-modified molecule, and results in colloidally stable nanoparticles that are resistant to decomposition, even in complex biological media. nih.gov

The covalent attachment of Cy3 alkyne to nanoparticles is a cornerstone for the development of advanced fluorescent nanoprobes. aatbio.com By combining the photostability of the Cy3 dye with the unique physical properties of nanomaterials, researchers can create highly sensitive probes for imaging and sensing. thno.org For instance, Cy3-functionalized silver nanoparticles (Cy3-AgNPs) have been synthesized and used for imaging in both 2D cell cultures and 3D tumor spheroid models, providing insights into cellular localization and probe diffusion. nih.gov

Gold nanoparticles functionalized with Cy3 serve as dual-mode nanoprobes, leveraging both the fluorescence of the dye and the plasmonic properties of the gold core. sigmaaldrich.com The click chemistry platform allows for the straightforward creation of these probes, enabling their use in a variety of biochemical assays and imaging applications. thno.org

In the field of biosensorics, Cy3 alkyne is used to fabricate sensitive detection systems. The dye can act as a signaling element in nanosensors designed for biochemical assays. thno.orgsigmaaldrich.com Click chemistry provides an ideal platform for constructing these sensors by conjugating recognition elements (like peptides or antibodies) and signaling molecules (like Cy3) onto a nanoparticle scaffold. thno.org For example, an affinity peptide-tethered hydrogel sensor was developed for the detection of the influenza virus, a design that can incorporate fluorescent reporters like Cy3 alkyne for signal readout. aatbio.com The high efficiency and specificity of the azide-alkyne cycloaddition are critical for assembling these complex, multi-component systems while preserving the function of each part. thno.org

Dye-Doped Polymeric Materials for Optoelectronic Applications

The incorporation of fluorescent dyes into polymeric matrices is a key strategy for creating materials with tailored optical and electronic properties. researchgate.net Cy3 alkyne can be covalently integrated into polymer chains or networks, preventing issues like dye aggregation and leaching that can occur with simple physical mixing. Dye-doped polymers are investigated for a range of optoelectronic applications, including as active media for solid-state lasers, materials for luminescent solar concentrators, and emitters in electroluminescent devices. researchgate.net

The covalent attachment of the Cy3 moiety via its alkyne handle ensures a stable material where the dye's photophysical properties are maintained. researchgate.netbroadpharm.com The properties of the final material depend on the interplay between the dye and the host polymer, including factors like energy transfer and charge transport. Molecular engineering of these dye-doped systems allows for the fine-tuning of their spectral and luminescent characteristics for specific technological applications. researchgate.net

Application in Drug Discovery and Chemical Proteomics Research